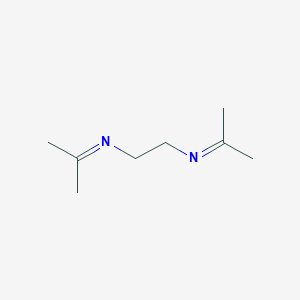
2-Cyanoethyl isothiocyanate
Descripción general
Descripción
2-Cyanoethyl isothiocyanate is an organic compound with the molecular formula C_4H_4N_2S. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is of significant interest due to its versatile applications in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and as an intermediate in various organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyanoethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-cyanoethylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate group.
Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent such as cyanuric acid to yield the desired isothiocyanate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of benign solvents and catalytic amounts of amine bases, such as DBU, has been optimized for sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanoethyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thioureas and other derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as imidazoles and thiazoles.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Bases like triethylamine or DBU are often used to facilitate the reactions.
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Heterocycles: Formed through cyclization reactions with appropriate substrates.
Aplicaciones Científicas De Investigación
2-Cyanoethyl isothiocyanate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-cyanoethyl isothiocyanate exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects .
Comparación Con Compuestos Similares
Phenyl isothiocyanate: Used in the Edman degradation method for sequencing amino acids in peptides.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Allyl isothiocyanate: Found in mustard oil, known for its antimicrobial properties.
Uniqueness: 2-Cyanoethyl isothiocyanate is unique due to its cyanoethyl group, which imparts distinct reactivity and properties compared to other isothiocyanates. This makes it particularly useful in the synthesis of specialized heterocyclic compounds and as an intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-isothiocyanatopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c5-2-1-3-6-4-7/h1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXGQEJKDMXLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172376 | |
| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18967-32-3 | |
| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)

![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)





